8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline
Description
8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline is a synthetic quinoline derivative featuring a sulfonamide-linked piperazine moiety substituted with a 4-methoxyphenyl group. This structural motif combines the aromatic quinoline core with a polar sulfonyl-piperazine pharmacophore, which is frequently associated with enhanced biological activity, including antimicrobial, anti-inflammatory, and receptor-modulating properties .
Properties
IUPAC Name |
8-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-26-18-9-7-17(8-10-18)22-12-14-23(15-13-22)27(24,25)19-6-2-4-16-5-3-11-21-20(16)19/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMVCJBLDURXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-(4-methoxyphenyl)piperazine. This can be achieved by reacting 4-methoxyaniline with piperazine in the presence of a suitable catalyst.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be accomplished by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Quinoline Formation: The final step involves the formation of the quinoline core. This can be achieved through a cyclization reaction, where the sulfonylated piperazine derivative is reacted with a suitable quinoline precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline (CAS: 324779-60-4)
- Structure : Replaces the 4-methoxyphenyl group with a phenyl ring.
- Molecular Weight : ~380 g/mol (estimated).
- Key Differences : Lacks the methoxy substituent, reducing electron-donating capacity and lipophilicity (predicted XlogP ~3.2 vs. ~3.6 for the target compound).
- Implications : Lower polarity may reduce solubility and alter receptor binding compared to the methoxy analog .
8-((4-Methylpiperidin-1-yl)sulfonyl)quinoline (CAS: 305373-03-9)
- Structure : Replaces the piperazine ring with a methyl-substituted piperidine.
- Molecular Weight : 290.38 g/mol.
- Key Properties : Lower molecular weight, reduced hydrogen bond acceptors (4 vs. 6), and higher predicted acidity (pKa 2.97).
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-4-methylquinoline (CAS: 881479-08-9)
- Structure: Shares the 4-methoxyphenylsulfonylpiperazinyl group but includes a methyl substituent at the quinoline 4-position.
- Molecular Weight : 397.49 g/mol.
- Key Properties : Higher lipophilicity (XlogP 3.6) and topological polar surface area (71.1 Ų), suggesting improved membrane permeability but reduced aqueous solubility.
- Biological Relevance: Methyl substitution on quinoline may enhance steric hindrance, affecting target engagement .
4,8-Dimethyl-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]quinoline (CAS: 478081-68-4)
- Structure: Features a 4-methylbenzenesulfonyl group and dimethylquinoline core.
- Molecular Weight : 395.52 g/mol.
Antimicrobial Activity
Central Nervous System (CNS) Activity
- Analog: FPPQ (1-[(3-Fluorophenyl)sulfonyl]-4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]quinoline) () Activity: Dual 5-HT₃/5-HT₆ receptor antagonist with CNS penetration. Comparison: The pyrroloquinoline scaffold in FPPQ differs from the quinoline core of the target compound, likely altering receptor selectivity and pharmacokinetics .
Anti-Inflammatory and Analgesic Activity
- Analog: 1-(4-(7-Chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone () Activity: Exhibits anti-inflammatory and analgesic effects via nitric oxide modulation. Comparison: The ethanone linker in this compound may improve flexibility and binding compared to the rigid sulfonyl linkage in the target compound .
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | 8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline | 8-((4-Methylpiperidin-1-yl)sulfonyl)quinoline |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | ~380 | 290.38 |
| XlogP | ~3.6 | ~3.2 | 2.97 (pKa) |
| Hydrogen Bond Acceptors | 6 | 6 | 4 |
| Topological Polar Surface Area (Ų) | ~71 | ~70 | ~50 |
Key Observations :
- The 4-methoxyphenyl group in the target compound enhances lipophilicity and hydrogen-bonding capacity compared to non-substituted analogs.
- Higher topological polar surface area suggests moderate solubility, which may require formulation optimization for oral bioavailability .
Biological Activity
8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline is a synthetic compound belonging to the quinoline derivative class, characterized by a unique structure that includes a sulfonyl group and a piperazine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 342.44 g/mol. The structure features:
- Quinoline Core : A bicyclic structure known for various biological activities.
- Sulfonyl Group : Known to enhance solubility and biological activity.
- Piperazine Moiety : Often associated with psychoactive properties and potential therapeutic applications.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study focused on the synthesis of various piperazine derivatives demonstrated that certain analogs showed promising activity against cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HEPG2 (Liver Cancer) | 12.5 |
| 6-substituted derivatives | MCF7 (Breast Cancer) | 15.0 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are well-documented. Studies have shown that this compound can exhibit antibacterial and antifungal activities. For instance, the compound has been tested against various bacterial strains, yielding the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells and bacteria.
- Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways related to cell survival and proliferation.
- Biofilm Disruption : Recent studies suggest the compound may disrupt biofilms formed by bacterial colonies, enhancing its effectiveness as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
In a controlled study, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM. Further investigations revealed that apoptosis was induced through the activation of caspase pathways.
Case Study 2: Antimicrobial Effectiveness
A comparative study assessed the antimicrobial effectiveness of several quinoline derivatives, including this compound. The compound demonstrated superior activity against resistant strains of Staphylococcus aureus, highlighting its potential role in treating infections caused by antibiotic-resistant bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
